
(2S,3S)-3-Amino-2,4,4-trimethylpentanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride is a chiral amino acid derivative It is known for its unique structural properties, which include a branched aliphatic chain and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate universality.
Industrial Production Methods
Industrial production of (2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride often employs biocatalytic processes, which are advantageous due to their efficiency and sustainability. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase and glucose dehydrogenase, allows for the large-scale production of this compound with high stereoselectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxime or nitroso compound.
Reduction: The reduction of the carbonyl group in the precursor compounds to form the desired amino acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amino acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Applications De Recherche Scientifique
(2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.
Medicine: This compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as protein synthesis and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methylglutamate: This compound is structurally similar but differs in the stereochemistry at the 3-position.
Piperidine derivatives: These compounds share a similar amino group but have a different ring structure.
Uniqueness
(2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride is unique due to its specific stereochemistry and branched aliphatic chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H18ClNO2 |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
(2S,3S)-3-amino-2,4,4-trimethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(7(10)11)6(9)8(2,3)4;/h5-6H,9H2,1-4H3,(H,10,11);1H/t5-,6-;/m0./s1 |
Clé InChI |
LGXJPVQFOZLWOB-GEMLJDPKSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C(C)(C)C)N)C(=O)O.Cl |
SMILES canonique |
CC(C(C(C)(C)C)N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


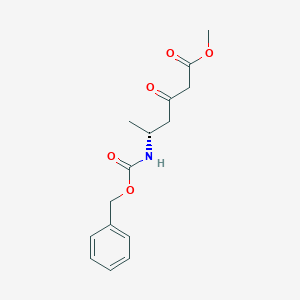
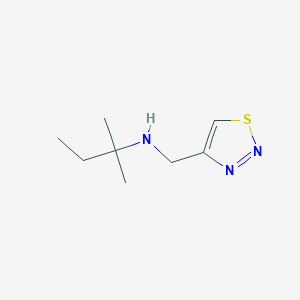
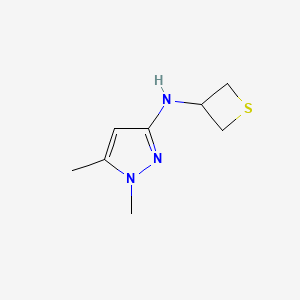

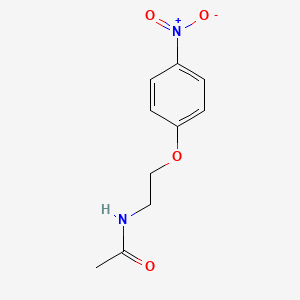
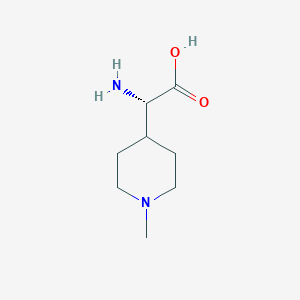

![4H-Thieno[3,2-b]pyrrole-6-carbaldehyde](/img/structure/B12991871.png)

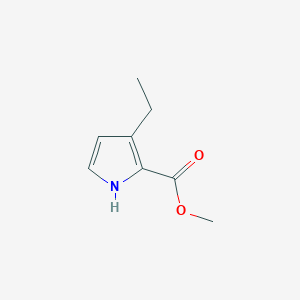

![2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)
![3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12991895.png)

